molecular formula C22H21N3O6S2 B2711462 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-14-0

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2711462
CAS No.: 864977-14-0
M. Wt: 487.55
InChI Key: HFWAKJHEUIZZFT-FCQUAONHSA-N
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Description

This compound is a structurally complex small molecule featuring a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The benzamide nitrogen is linked to a (2Z)-configured 2,3-dihydro-1,3-benzothiazole moiety bearing a methanesulfonyl group at position 6 and a 2-methoxyethyl substituent at position 3. Key structural attributes include:

  • Benzamide-pyrrolidinedione hybrid: The 2,5-dioxopyrrolidine ring introduces two ketone groups capable of hydrogen bonding, influencing solubility and crystal packing .
  • Benzothiazole derivatives: The (2Z)-benzothiazol-2-ylidene group adopts a planar conformation due to conjugation, stabilized by intramolecular interactions. The methanesulfonyl (electron-withdrawing) and 2-methoxyethyl (electron-donating) substituents modulate electronic properties and steric bulk .
  • Molecular formula: C₂₂H₂₀N₂O₆S₂ (calculated molecular weight: 496.58 g/mol).

Structural validation likely employs X-ray crystallography (via SHELX or ORTEP ) and spectroscopic techniques (IR, NMR, MS) as seen in analogous compounds .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-31-12-11-24-17-8-7-16(33(2,29)30)13-18(17)32-22(24)23-21(28)14-3-5-15(6-4-14)25-19(26)9-10-20(25)27/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAKJHEUIZZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone group can be introduced via a condensation reaction between succinic anhydride and an amine.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidinone intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidinone group could enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound exhibits greater complexity due to its benzothiazole-pyrrolidinedione hybrid system, whereas analogs in prioritize thiazolo-pyrimidine or quinazoline cores.

Substituent Effects: The methanesulfonyl group in the target enhances polarity compared to the cyano or methyl groups in 11a/b . The 2-methoxyethyl group may improve aqueous solubility relative to the hydrophobic trimethylbenzylidene group in 11a .

Synthetic Routes : The target likely requires advanced coupling strategies (e.g., amide bond formation), contrasting with the one-pot condensations used for 11a/b and 12 .

Physicochemical and Electronic Properties

  • Hydrogen Bonding: The dioxopyrrolidinyl group in the target provides two ketone-based hydrogen-bond acceptors, differing from the single cyano or carbonyl acceptors in 11a/b and 12 .
  • Electronic Effects : Methanesulfonyl’s strong electron-withdrawing nature contrasts with the electron-donating methoxyethyl group, creating a polarized electronic profile absent in analogs .

Computational Similarity Metrics

However, the target’s unique substituents likely confer distinct pharmacological or material properties.

Research Implications

  • Drug Design : The target’s hybrid structure and substituent diversity make it a candidate for kinase inhibition or protease targeting, leveraging motifs seen in bioactive heterocycles .
  • Etter’s graph set analysis ) could inform the design of organic semiconductors or co-crystals.

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly through receptor modulation and enzyme inhibition. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Molecular Formula

The molecular formula of the compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S.

Structural Features

  • Pyrrolidinone moiety : The presence of the 2,5-dioxopyrrolidin-1-yl group suggests potential interactions with biological receptors.
  • Benzothiazole ring : This bicyclic structure is often associated with pharmacological activity, including antimicrobial and anticancer properties.

Physical Properties

PropertyValue
Molecular Weight382.45 g/mol
SolubilitySoluble in DMSO
Boiling PointNot available

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest it may act as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist , which is significant in the treatment of migraine and other neurovascular disorders .

Antimicrobial Activity

Research indicates that compounds similar to benzothiazole derivatives exhibit notable antimicrobial properties. The benzothiazole moiety in this compound may contribute to its ability to inhibit bacterial growth through mechanisms such as:

  • Inhibition of cell wall synthesis
  • Disruption of membrane integrity

Anticancer Potential

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to potentially interfere with cancer cell signaling pathways, promoting cell death in malignant cells. For instance, thiazolidinone derivatives have demonstrated antiproliferative effects against various cancer cell lines .

Case Studies

  • Migraine Treatment : In a clinical study involving CGRP receptor antagonists, compounds structurally related to this compound showed significant efficacy in reducing migraine frequency and severity .
  • Antibacterial Effects : A comparative study on thiazolidine derivatives revealed that similar compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications for this compound in treating bacterial infections .
  • Antitumor Activity : In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of prostate cancer cells by inducing apoptosis through caspase activation pathways .

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